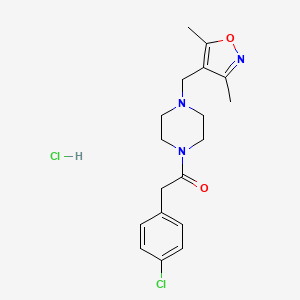

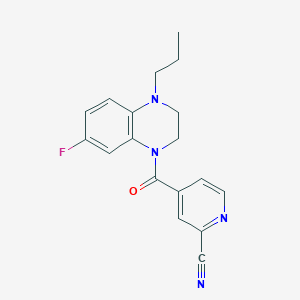

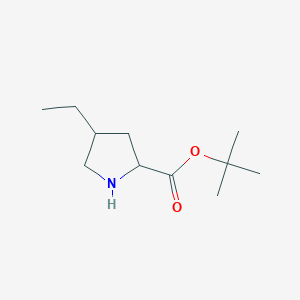

![molecular formula C14H21N3O B2362000 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine CAS No. 917216-83-2](/img/structure/B2362000.png)

2-(Furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with multiple functional groups, including a furan ring and a diazatricyclo[3.3.1.1~3,7~]decan-6-amine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Diazatricyclo[3.3.1.1~3,7~]decan-6-amine is a type of cyclic amine .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the diazatricyclo[3.3.1.1~3,7~]decan-6-amine group would likely be key structural features .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan ring is known to undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Colorimetric and Fluorescent Sensing

This compound can act as a colorimetric and fluorescent sensor for the detection of silver ions (Ag+) in solution. It exhibits a significant fluorescence quenching at 606 nm when Ag+ ions are present, accompanied by a color change from yellow to orange. This makes it a valuable tool for monitoring Ag+ concentrations in various environments, including biological systems .

Biothiol Detection

The same compound, when forming a complex with Ag+, can be used to detect biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) through a decomplexation reaction. This application is particularly useful in cellular studies where biothiols play critical roles .

Electromeric Effect Studies

The compound’s derivatives can be used to study the electromeric effect on absorption and emission spectra. By substituting different groups at the 6th position, researchers can observe changes in electron density and overall dipole moment, which are essential for understanding molecular interactions .

Organic Electronics

Derivatives of this compound can be incorporated into donor–acceptor polymers as active semiconductors. These materials are crucial for the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Molecular Probes

Due to its dual fluorescence, this compound can be modified to serve as a molecular probe. It can provide valuable information on intermolecular interactions and has potential applications in designing efficient molecular sensors .

Crystallinity and Morphology Analysis

The compound can be used in atomic force microscopy and grazing incidence X-ray diffraction experiments to investigate the crystallinity and morphology of spin-cast polymer films. This is particularly noteworthy for materials science and engineering applications .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMXXIFKMKCFSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1N)(CN(C2)C3C4=CC=CO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

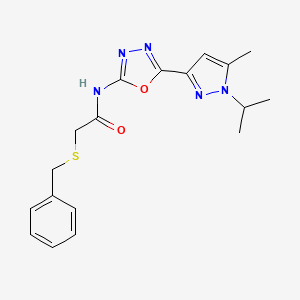

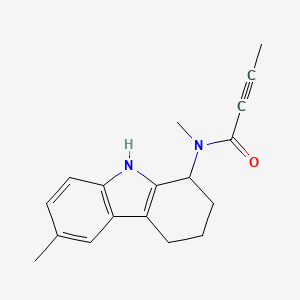

![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)

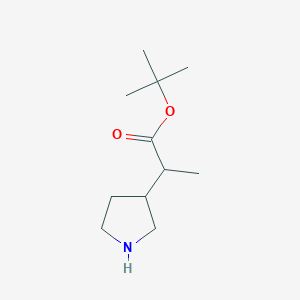

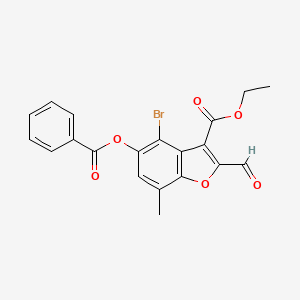

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)

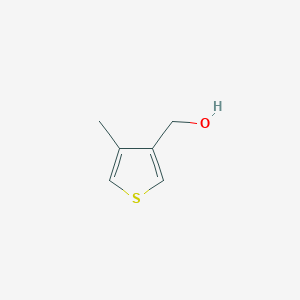

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)

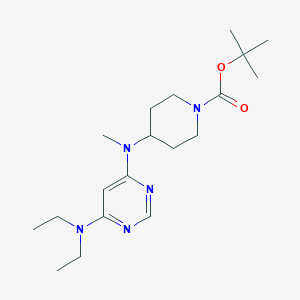

![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)